Cytarabine-13C3
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Overview
Description
Cytarabine-13C3 is a labeled form of cytarabine, a nucleoside analog used primarily in the treatment of leukemia. The compound is isotopically labeled with carbon-13, making it useful as an internal standard in mass spectrometry for the quantification of cytarabine . Cytarabine itself is a prodrug form of the DNA polymerase inhibitor cytarabine triphosphate, which is used in chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytarabine-13C3 involves the incorporation of carbon-13 isotopes into the cytarabine molecule. This is typically achieved through a series of chemical reactions that replace specific carbon atoms in the cytarabine structure with carbon-13 . The synthetic route generally involves the use of labeled precursors and reagents under controlled conditions to ensure the incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and facilities to handle isotopically labeled compounds. The production must adhere to stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Cytarabine-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Cytarabine-13C3 has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of cytarabine and its metabolites.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Industry: Applied in the development and quality control of cytarabine-based pharmaceuticals.
Mechanism of Action
Cytarabine-13C3 exerts its effects by being incorporated into DNA during the S-phase of the cell cycle, thereby inhibiting DNA synthesis. This leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells . The molecular targets include DNA polymerase and various enzymes involved in DNA replication .
Comparison with Similar Compounds
Similar Compounds
Cytarabine: The unlabeled form of Cytarabine-13C3, used in chemotherapy.
Ancitabine: A prodrug of cytarabine with improved pharmacokinetic properties.
Enocitabine: Another derivative of cytarabine used clinically in Japan.
Uniqueness
This compound is unique due to its isotopic labeling, which makes it particularly useful in analytical applications such as mass spectrometry. This labeling allows for precise quantification and tracking of cytarabine and its metabolites in various biological samples .
Properties
Molecular Formula |
C9H13N3O5 |
---|---|
Molecular Weight |
246.19 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](4,5,6-13C3)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6?,7-,8-/m1/s1/i1+1,2+1,5+1 |
InChI Key |
UHDGCWIWMRVCDJ-QEDKJTRKSA-N |
Isomeric SMILES |
[13CH]1=[13CH]N(C(=O)N=[13C]1N)[C@H]2[C@@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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